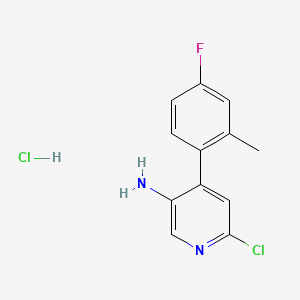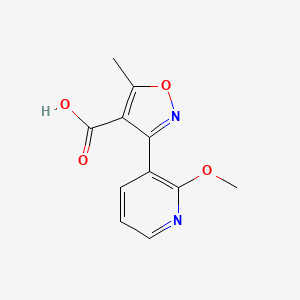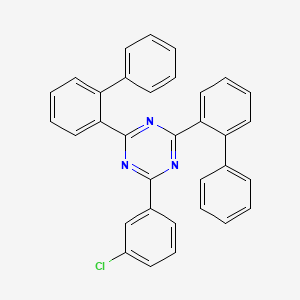
2,4-Di(2-biphenylyl)-6-(3-chlorophenyl)-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Di(2-biphenylyl)-6-(3-chlorophenyl)-1,3,5-triazine is a complex organic compound belonging to the triazine family Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di(2-biphenylyl)-6-(3-chlorophenyl)-1,3,5-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of biphenyl derivatives with cyanuric chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
化学反応の分析
Types of Reactions
2,4-Di(2-biphenylyl)-6-(3-chlorophenyl)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted triazine derivatives with various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
作用機序
The mechanism of action of 2,4-Di(2-biphenylyl)-6-(3-chlorophenyl)-1,3,5-triazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The biphenyl and chlorophenyl groups may enhance its binding affinity and specificity for these targets.
類似化合物との比較
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: A simpler triazine derivative used in the synthesis of herbicides and dyes.
2,4-Di(2-biphenylyl)-6-phenyl-1,3,5-triazine: Similar structure but without the chlorine substituent, potentially leading to different chemical properties and applications.
2,4,6-Tri(2-biphenylyl)-1,3,5-triazine: A more complex triazine derivative with three biphenyl groups, used in advanced material science.
Uniqueness
2,4-Di(2-biphenylyl)-6-(3-chlorophenyl)-1,3,5-triazine is unique due to its specific combination of biphenyl and chlorophenyl groups, which may confer distinct chemical reactivity and biological activity compared to other triazine derivatives.
特性
分子式 |
C33H22ClN3 |
|---|---|
分子量 |
496.0 g/mol |
IUPAC名 |
2-(3-chlorophenyl)-4,6-bis(2-phenylphenyl)-1,3,5-triazine |
InChI |
InChI=1S/C33H22ClN3/c34-26-17-11-16-25(22-26)31-35-32(29-20-9-7-18-27(29)23-12-3-1-4-13-23)37-33(36-31)30-21-10-8-19-28(30)24-14-5-2-6-15-24/h1-22H |
InChIキー |
PYFLGAKAJDZZSX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3=NC(=NC(=N3)C4=CC(=CC=C4)Cl)C5=CC=CC=C5C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




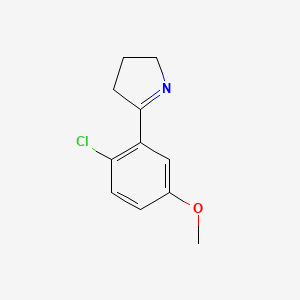
![4,6-dichloro-1H-furo[3,4-c]pyridin-3-one](/img/structure/B15335307.png)
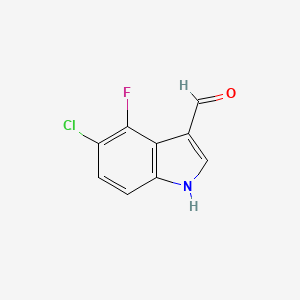

![N-Boc-2-[(2-chloroethyl)thio]-N-[2-[(2-chloroethyl)thio]ethyl]ethanamine](/img/structure/B15335319.png)
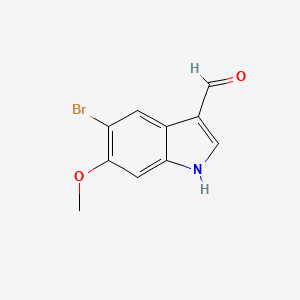


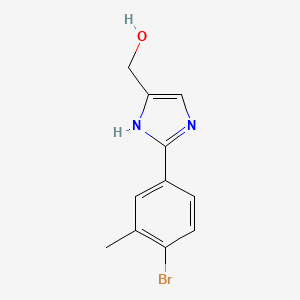
![2-Methyl-5-[4-(trifluoromethyl)phenyl]oxazole](/img/structure/B15335363.png)
